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An objective guide for researchers and drug development professionals on the GABA-B
receptor agonist, Lesogaberan (AZD3355), detailing its performance in preclinical and clinical
settings.

Lesogaberan (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid
type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of
gastroesophageal reflux disease (GERD).[1] As an alternative to the existing GABA-B agonist
baclofen, Lesogaberan was designed to have a more favorable side-effect profile, particularly
with reduced central nervous system effects.[1][2] This guide provides a comprehensive
comparison of the in vitro and in vivo pharmacological effects of Lesogaberan, supported by
experimental data and detailed methodologies.

In Vitro Profile: Potent and Selective GABA-B
Receptor Agonism

Lesogaberan demonstrates high potency and selectivity for the GABA-B receptor in various in
vitro assays.
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Parameter Value Species/System Description
Increased intracellular
Ca2+ in CHO cells
Potency (EC50) 8 NnM[3] Human transfected with
human GABAB1la/2
receptors.[3]
Agonist activity at
8.6 nM Human human recombinant
GABA-B receptors.
Displaced GABA
Binding Affinity (IC50) 2nM Rat binding from rat brain
membranes.

Affinity for rat GABA-B
receptors as

measured by

Binding Affinity (Ki) 5.1 nM Rat )
displacement of
[BH]GABA binding in
brain membranes.
Greater selectivity for
Selectivity >600x - GABA-B over other
receptors.
Compared to its
affinity for GABA-A
~275x Rat _
receptors (Ki= 1.4
uM).
Enhances human islet
] cell proliferation at
Other In Vitro Effects - Human

concentrations of 3-30
nM.

In Vivo Profile: From Preclinical Efficacy to Clinical

Challenges
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The in vivo effects of Lesogaberan have been evaluated in animal models and human clinical

trials, primarily focusing on its potential to treat GERD.

Preclinical Studies

Species Dose Key Findings
~50% inhibition of transient
Dog 3 mg/kg (intragastric) lower esophageal sphincter

relaxations (TLESRS).

7 pmol/kg (oral)

Significantly reduced the
number of reflux episodes (4.6
vs 10.7 for control) and acid
exposure time (23.6 min vs
51.2 min for control) over 24
hours, with comparable

efficacy to baclofen.

High oral bioavailability

Rat 7 pmol/k
H J (100%).
Showed dose-dependent
diuretic effect, decreased body
weight, and decreased food
consumption.
In a model of non-alcoholic
steatohepatitis (NASH),
Mouse - Lesogaberan significantly

improved histology and

profibrogenic gene expression.

Clinical Studies in Humans
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Population Dose Key Findings

36% reduction in TLESRs.

Increased lower esophageal
Healthy Volunteers 0.8 mg/kg _

sphincter (LES) pressure by

39%.

Reduced the number of
TLESRSs by 25%. Increased
] LES pressure by 28%.
GERD Patients 65 mg BID (add-on to PPI)
Reduced the number of reflux
episodes by 47% post-

prandially.

Statistically significant
improvement in symptoms only
at the highest dose (240 mg
GERD Patients (partially 60, 120, 180, 240 mg BID BID), with a 26.2% response
responsive to PPIs) (add-on to PPI) rate compared to 17.9% for
placebo. The absolute
increases in response rates

were low.

Reduced cough counts by
26% (not statistically
Patients with Refractory significant). Significantly
) 120 mg MR BID ,
Chronic Cough improved cough responses to
capsaicin and reduced the

number of cough bouts.

Despite promising initial results in reducing the physiological markers of reflux, Lesogaberan's
development for GERD was halted due to its marginal efficacy in improving patient-reported
symptoms in larger clinical trials.

Experimental Protocols
In Vitro Assay for GABA-B Receptor Potency
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Objective: To determine the potency (EC50) of Lesogaberan in activating the human GABA-B
receptor.

Methodology:

e Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human GABA-
Bla and GABA-B2 receptor subunits.

e Assay Principle: The activation of the G-protein coupled GABA-B receptor leads to an
increase in intracellular calcium concentration ([Ca2+]i). This change is measured using a
calcium-sensitive fluorescent dye.

e Procedure:

o Cells are plated in a multi-well format and loaded with a fluorescent calcium indicator (e.g.,
Fluo-4 AM).

o Abaseline fluorescence reading is taken.
o Lesogaberan is added at various concentrations.

o The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is
measured over time using a fluorometric imaging plate reader (FLIPR).

o The EC50 value, the concentration of Lesogaberan that elicits 50% of the maximal
response, is calculated from the concentration-response curve.

In Vivo Assessment of TLESRs in Dogs

Objective: To evaluate the effect of Lesogaberan on the frequency of transient lower
esophageal sphincter relaxations (TLESRS).

Methodology:
» Animal Model: Esophagostomized dogs equipped with a gastric fistula.

 Instrumentation: A sleeve catheter is positioned across the lower esophageal sphincter (LES)
to continuously monitor its pressure. A pH electrode is placed in the esophagus to detect
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reflux events.

e Procedure:

[e]

Following a fasting period, a baseline recording of LES pressure and esophageal pH is
obtained.

o A meal is administered to induce TLESRS.
o Lesogaberan or vehicle is administered, often directly into the stomach via the fistula.
o LES pressure and esophageal pH are monitored for several hours post-dosing.

o TLESRs are identified as abrupt drops in LES pressure to the level of gastric pressure,
lasting for more than one second, and not associated with swallowing.

o The number of TLESRSs per hour is calculated and compared between the Lesogaberan
and vehicle treatment groups.

Visualizing the Mechanism and Workflow
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Caption: GABA-B receptor activation by Lesogaberan.
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Clinical Trial Workflow for GERD

Phase 1: Screening & Enrollment
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(e.g., RESQ-eD) (pH-impedance, Manometry) & Lab Tests
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Caption: A typical workflow for a GERD clinical trial.

Safety and Tolerability

In clinical trials, Lesogaberan was generally well-tolerated. The most common adverse events
reported were headache and paresthesia (a transient tingling or numbness sensation). The
occurrence of paresthesia was found to be related to the rate of drug absorption and could be
minimized with modified-release formulations. Of note, reversible elevations in alanine
transaminase (ALT) levels were observed in a small number of patients receiving
Lesogaberan, suggesting a potential for liver enzyme elevation.

Conclusion

Lesogaberan is a potent and selective GABA-B receptor agonist that demonstrated clear in
vitro activity and preclinical in vivo efficacy in reducing the key pathophysiological mechanisms
of GERD, namely transient lower esophageal sphincter relaxations. However, this physiological
effect did not translate into a clinically meaningful improvement of symptoms for the majority of
GERD patients who are only partially responsive to proton pump inhibitors. While its
development for GERD has been discontinued, the journey of Lesogaberan provides valuable
insights into the complexities of translating pharmacological activity into clinical benefit for
multifactorial conditions like GERD. Furthermore, its peripheral action and distinct safety profile
compared to baclofen may warrant investigation in other therapeutic areas where GABA-B
agonism is a relevant mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Lesogaberan: A Comparative Analysis of In Vitro and In
Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674770#comparing-the-in-vitro-and-in-vivo-effects-
of-lesogaberan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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